molecular formula C15H23NO2 B8375255 2-(1-Ethyl-propyl)-6-methyl-isonicotinic acid isopropyl ester

2-(1-Ethyl-propyl)-6-methyl-isonicotinic acid isopropyl ester

Cat. No. B8375255
M. Wt: 249.35 g/mol
InChI Key: WFFCMDGOIKCLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethyl-propyl)-6-methyl-isonicotinic acid isopropyl ester is a useful research compound. Its molecular formula is C15H23NO2 and its molecular weight is 249.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Ethyl-propyl)-6-methyl-isonicotinic acid isopropyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Ethyl-propyl)-6-methyl-isonicotinic acid isopropyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

propan-2-yl 2-methyl-6-pentan-3-ylpyridine-4-carboxylate

InChI

InChI=1S/C15H23NO2/c1-6-12(7-2)14-9-13(8-11(5)16-14)15(17)18-10(3)4/h8-10,12H,6-7H2,1-5H3

InChI Key

WFFCMDGOIKCLPK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NC(=CC(=C1)C(=O)OC(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A a solution of 2-chloro-6-methyl-isonicotinic acid isopropyl ester (2.0 g, 9.36 mmol) in dioxane (75 mL) is degassed and put under argon before Pd(dppf) (229 mg, 0.281 mmol) is added. At rt, a 0.5 M solution of 1-ethyl-propylzinc bromide in THF (46.8 mL, 23.4 mmol) is added dropwise to the mixture. The mixture is stirred at 80° C. for 16 h before the reaction is quenched by adding ice-cold water (200 mL). A precipitate forms and the mixture is diluted with EA (200 mL) and filtered through celite. The filtrate is transferred into a separatory funnel. The org. phase is collected and the aq. phase is extracted with EA (120 mL). The combined org. extracts are dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 9:1 to 4:1 to give 2-(1-ethyl-propyl)-6-methyl-isonicotinic acid isopropyl ester (1.6 g) as a yellow oil; LC-MS: tR=0.79 min, [M+1]+=250.14; 1H NMR (D6-DMSO): δ 0.70 (t, J=7.3 Hz, 6H), 1.33 (d, J=6.3 Hz, 6H), 1.58-1.70 (m, 4H), 2.51 (s, 3H), 2.55-2.63 (m, 1H), 5.15 (hept, J=5.8 Hz), 7.39 (s, 1H), 7.49 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(dppf)
Quantity
229 mg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
46.8 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.